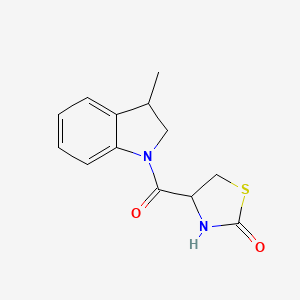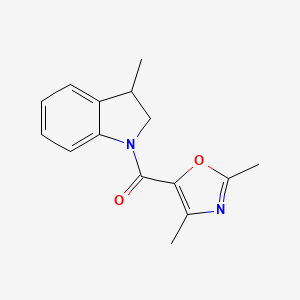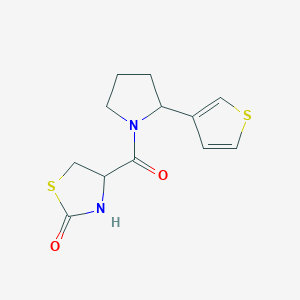
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one, also known as MDL-72974A, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and obesity. MDL-72974A has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of PTP1B in insulin signaling.
Mechanism of Action
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one works by binding to the catalytic domain of PTP1B and inhibiting its activity. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. It has also been shown to inhibit cancer cell proliferation and migration, and to enhance the effects of chemotherapy and radiation therapy. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has minimal toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one is a highly specific inhibitor of PTP1B and has minimal off-target effects. It is commercially available and has been extensively characterized for its biochemical and physiological effects. However, its use in in vitro and in vivo experiments requires careful consideration of the concentration and duration of exposure, as well as the potential for non-specific effects on cellular processes.
Future Directions
Future research on 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one could focus on its potential as a therapeutic agent for type 2 diabetes, obesity, and cancer. Clinical trials could be conducted to evaluate its safety and efficacy in human subjects. Further studies could also investigate the mechanisms underlying its effects on insulin signaling and cancer cell proliferation, and its potential interactions with other signaling pathways and cellular processes.
Synthesis Methods
The synthesis of 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one involves the condensation of 3-methylindole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with ethyl chloroformate. The resulting thiazolidinone is then treated with trifluoroacetic acid to remove the ethyl ester and generate the final product. The synthesis has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Scientific Research Applications
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been widely used as a research tool to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has also been used to study the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as cancer cell proliferation and migration.
properties
IUPAC Name |
4-(3-methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-15(11-5-3-2-4-9(8)11)12(16)10-7-18-13(17)14-10/h2-5,8,10H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJARXMXAZXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)

![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)

